molecular formula C13H10ClNO2 B6386331 2-Chloro-5-(3-methylphenyl)pyridine-3-carboxylic acid CAS No. 1261955-08-1

2-Chloro-5-(3-methylphenyl)pyridine-3-carboxylic acid

Cat. No.: B6386331
CAS No.: 1261955-08-1
M. Wt: 247.67 g/mol
InChI Key: CIEOJKDLADQMJT-UHFFFAOYSA-N
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Description

2-Chloro-5-(3-methylphenyl)pyridine-3-carboxylic acid is an organic compound with the molecular formula C13H10ClNO2 It is a derivative of pyridine and is characterized by the presence of a chloro group at the 2-position, a methylphenyl group at the 5-position, and a carboxylic acid group at the 3-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(3-methylphenyl)pyridine-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the chlorination of 3-methylpyridine followed by a carboxylation reaction. The reaction conditions typically involve the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the carboxylation step can be carried out using carbon dioxide under high pressure and temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(3-methylphenyl)pyridine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce alcohols or aldehydes. Substitution reactions can result in the formation of various substituted pyridine derivatives.

Scientific Research Applications

2-Chloro-5-(3-methylphenyl)pyridine-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding.

    Industry: The compound is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(3-methylphenyl)pyridine-3-carboxylic acid involves its interaction with specific molecular targets. The chloro and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions with enzymes or receptors, leading to inhibition or activation of biological pathways. The methylphenyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-5-(trifluoromethyl)pyridine: Similar in structure but with a trifluoromethyl group instead of a methylphenyl group.

    2-Chloro-5-(chloromethyl)pyridine: Contains a chloromethyl group instead of a methylphenyl group.

    5-(2-Chloro-5-methylphenyl)pyridine-3-carboxylic acid: Similar but with a different substitution pattern on the phenyl ring.

Uniqueness

2-Chloro-5-(3-methylphenyl)pyridine-3-carboxylic acid is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the methylphenyl group at the 5-position of the pyridine ring can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-chloro-5-(3-methylphenyl)pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO2/c1-8-3-2-4-9(5-8)10-6-11(13(16)17)12(14)15-7-10/h2-7H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIEOJKDLADQMJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=C(N=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80686927
Record name 2-Chloro-5-(3-methylphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80686927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261955-08-1
Record name 2-Chloro-5-(3-methylphenyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80686927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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